2-(Morpholinothio)benzothiazole
Overview
Description
Morpholinylmercaptobenzothiazole is a chemical compound known for its role as a vulcanization accelerator in the rubber industry. It is a derivative of mercaptobenzothiazole, which is an organosulfur compound. This compound is particularly valued for its ability to enhance the speed and efficiency of the vulcanization process, which is crucial for producing durable rubber products .
Mechanism of Action
Target of Action
2-(Morpholinothio)benzothiazole, also known as 4-(Benzo[d]thiazol-2-ylthio)morpholine, is primarily used as an accelerator in various chemical reactions
Mode of Action
As an accelerator, this compound enhances the rate of chemical reactions without being consumed in the process . It interacts with the reactants, reducing the activation energy required for the reaction to proceed. The exact mechanism of this interaction depends on the specific reaction and the reactants involved.
Pharmacokinetics
It is known to be soluble in dichloromethane and acetone, and insoluble in water . This suggests that it may have good bioavailability in organic solvents but poor bioavailability in aqueous environments.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its solubility characteristics suggest that it would be more effective in organic environments than in aqueous ones . Additionally, it decomposes gradually when heated , indicating that temperature is an important factor in its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Morpholinylmercaptobenzothiazole can be synthesized through the reaction of mercaptobenzothiazole with morpholine. The reaction typically involves the use of a solvent such as dimethyl sulfoxide (DMSO) and is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of morpholinylmercaptobenzothiazole often involves high-temperature reactions. Aniline and carbon disulfide are reacted in the presence of sulfur to produce mercaptobenzothiazole, which is then further reacted with morpholine to yield morpholinylmercaptobenzothiazole .
Chemical Reactions Analysis
Types of Reactions: Morpholinylmercaptobenzothiazole undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazoles.
Scientific Research Applications
Morpholinylmercaptobenzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Comparison with Similar Compounds
Mercaptobenzothiazole: A precursor to morpholinylmercaptobenzothiazole, used in similar applications.
2-Benzothiazolylsulfenylmorpholine: Another derivative with similar properties and applications.
Uniqueness: Morpholinylmercaptobenzothiazole is unique due to its enhanced reactivity and efficiency as a vulcanization accelerator. Its morpholine group provides additional stability and reactivity, making it more effective in certain applications compared to its analogs .
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-ylsulfanyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS2/c1-2-4-10-9(3-1)12-11(15-10)16-13-5-7-14-8-6-13/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKLKWCYGIBEQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1SC2=NC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021096 | |
Record name | N-Oxydiethylene-2-benzothiazylsulfenamide | |
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Molecular Weight |
252.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid; Pellets or Large Crystals, Tan to brown solid with a sweet odor; [HSDB] Pale granules or flakes; [MSDSonline] | |
Record name | Benzothiazole, 2-(4-morpholinylthio)- | |
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Record name | 2-(4-Morpholinothio)benzothiazole | |
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Flash Point |
188 °C | |
Record name | 2-(4-Morpholinothio)benzothiazole | |
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Solubility |
INSOL IN WATER, SOL IN BENZENE, ACETONE, METHANOL | |
Record name | 2-(4-MORPHOLINOTHIOBENZOTHIAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Density |
1.34 @ 25 °C | |
Record name | 2-(4-MORPHOLINOTHIOBENZOTHIAZOLE | |
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Color/Form |
BUFF TO BROWN FLAKES, TAN-COLORED POWDER | |
CAS No. |
102-77-2 | |
Record name | 2-(4-Morpholinothio)benzothiazole | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=102-77-2 | |
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Record name | 2-(4-Morpholino)thiobenzothiazole | |
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Record name | Morpholinylmercaptobenzothiazole | |
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Record name | Sulfenamide M | |
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Record name | Benzothiazole, 2-(4-morpholinylthio)- | |
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Record name | N-Oxydiethylene-2-benzothiazylsulfenamide | |
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Record name | 2-(morpholinothio)benzothiazole | |
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Record name | MORPHOLINYLMERCAPTOBENZOTHIAZOLE | |
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Record name | 2-(4-MORPHOLINOTHIOBENZOTHIAZOLE | |
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Melting Point |
80 °C | |
Record name | 2-(4-MORPHOLINOTHIOBENZOTHIAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2867 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-(Morpholinothio)benzothiazole an effective vulcanization accelerator?
A1: [] this compound belongs to the benzothiazolesulfenamide class of accelerators, known for their efficiency in sulfur vulcanization. While the exact mechanisms are complex and still under investigation, research suggests that MBS participates in the formation of sulfurating agents. These agents, in turn, react with rubber molecules to create crosslinks, enhancing the rubber's strength, elasticity, and resistance to degradation.
Q2: How does the structure of this compound influence its reactivity?
A3: [] The presence of the sulfenamide group (-S-N<) in this compound is crucial for its reactivity. This group allows for the efficient transfer of the sulfur atom, which is essential for the vulcanization process. Additionally, [] the morpholino group in this compound can be cleaved under specific conditions, opening avenues for further chemical modifications and expanding its potential applications beyond rubber vulcanization.
Q3: Can you provide an example of a specific chemical reaction where this compound is used?
A4: [] this compound can be used to synthesize 2-substituted 2-cyclopentenones, valuable precursors in the synthesis of jasmonoids (a class of plant hormones). The reaction involves the initial formation of 2-(2-benzothiazolylthio)cyclopentanone from cyclopentanone and this compound. Subsequent alkylation and thermolysis steps lead to the desired 2-substituted 2-cyclopentenones.
Q4: Are there any concerns regarding the environmental impact of using this compound?
A5: [] While essential for tire production and other rubber applications, the use of this compound raises concerns about potential environmental impact. For instance, it can contribute to nitrogen oxide and amine gas emissions during the vulcanization process. [] Research efforts are focused on exploring alternative accelerators and more sustainable practices within the rubber industry to mitigate these concerns.
Q5: What analytical methods are employed to study and quantify this compound?
A6: [] Isotopic labeling with carbon-14 and sulfur-35 is a valuable technique used to track the fate and behavior of this compound during reactions. These labeled compounds allow researchers to study the reaction mechanisms, identify intermediates, and analyze the distribution of the compound in different materials.
Q6: Has any research been conducted to develop safer and more environmentally friendly vulcanization processes using this compound?
A7: [] Research is ongoing to develop "low sulfur" vulcanization systems that utilize this compound in conjunction with compounds like N,N-dithiodimorpholine. These systems aim to achieve efficient vulcanization while reducing the overall sulfur content, minimizing the formation of harmful byproducts, and improving the long-term performance of the rubber.
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